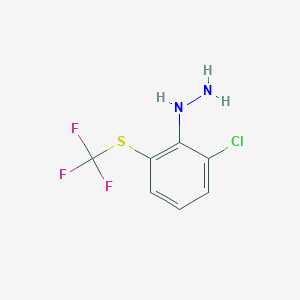
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one, 2-phenyl-. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes:
Formation of the benzopyran core: This can be achieved through cyclization reactions.
Introduction of the phenyl group: This step involves the use of phenylating agents.
Iodination: The final step involves the selective iodination at the 7th position using iodine and an oxidizing agent.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- involves its interaction with various molecular targets. The iodine atom and phenyl group enhance its ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2-phenyl-: Lacks the iodine atom, resulting in different chemical properties.
4H-1-Benzopyran-4-one, 7-methoxy-2-phenyl-: Contains a methoxy group instead of iodine, leading to different reactivity.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, affecting its biological activity.
Uniqueness
The presence of the iodine atom at the 7th position in 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- makes it unique compared to other benzopyran derivatives
Propriétés
Numéro CAS |
1026-11-5 |
|---|---|
Formule moléculaire |
C15H9IO2 |
Poids moléculaire |
348.13 g/mol |
Nom IUPAC |
7-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9IO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
ZGISPANOERIBTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)

![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)

![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)




